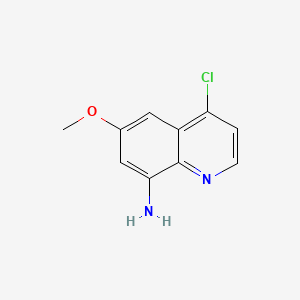

4-Chloro-6-methoxyquinolin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

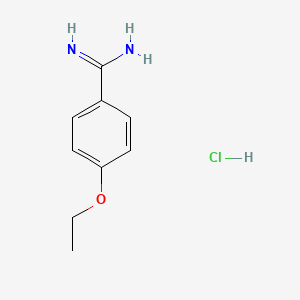

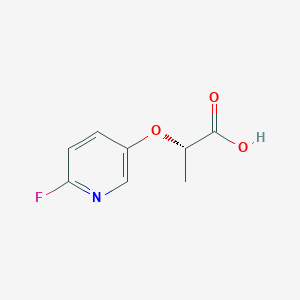

4-Chloro-6-methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 . It is used in research and can be purchased from various chemical suppliers .

Synthesis Analysis

The synthesis of 4-Chloro-6-methoxyquinolin-8-amine and similar compounds often involves complex organic chemistry reactions. For instance, one study prepared a series of compounds from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction . Other synthesis protocols involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methoxyquinolin-8-amine consists of a quinoline ring with a chlorine atom at the 4th position and a methoxy group at the 6th position .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-methoxyquinolin-8-amine are complex and can involve various intermediates. Electroanalytical tools can be used to study these redox-active intermediates .Physical And Chemical Properties Analysis

4-Chloro-6-methoxyquinolin-8-amine is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Anticancer Activity

4-Chloro-6-methoxyquinolin-8-amine: has been identified as a core structure in the development of compounds with anticancer properties. Its ability to interfere with cellular signaling pathways makes it a valuable candidate for the synthesis of new anticancer agents. Researchers are exploring its efficacy against various cancer cell lines, aiming to understand its mechanism of action and potential as a therapeutic agent .

Antioxidant Properties

The compound’s structural framework allows for the scavenging of free radicals, which is crucial in the prevention of oxidative stress-related diseases. Its antioxidant activity is being studied for the development of treatments that could protect cells from damage caused by oxidative stress .

Anti-Inflammatory Uses

Inflammation is a common pathway in many diseases, and 4-Chloro-6-methoxyquinolin-8-amine is being researched for its anti-inflammatory effects. By modulating inflammatory mediators, it could be used to treat conditions like arthritis and other chronic inflammatory disorders .

Antimalarial Applications

Quinoline derivatives have a long history of use in antimalarial drugs. The specific structure of 4-Chloro-6-methoxyquinolin-8-amine is being investigated for its potential to inhibit the life cycle of malaria-causing parasites, offering a pathway to new antimalarial therapies .

Anti-SARS-CoV-2 Potential

Given the global impact of COVID-19, there is a significant interest in finding effective treatments4-Chloro-6-methoxyquinolin-8-amine has shown promise in inhibiting SARS-CoV-2 replication, which could lead to the development of novel antiviral drugs to combat coronavirus infections .

Antituberculosis Activity

Tuberculosis remains a major global health challenge. The compound’s ability to act against mycobacterial strains is being explored, with the aim of creating more effective and less toxic treatments for tuberculosis .

Antimicrobial Effects

The broad-spectrum antimicrobial activity of 4-Chloro-6-methoxyquinolin-8-amine makes it a candidate for the development of new antibiotics. Its effectiveness against resistant bacterial strains is particularly of interest in the ongoing fight against antibiotic resistance .

Cardiovascular Research

Quinoline derivatives are also being studied for their cardiovascular effects4-Chloro-6-methoxyquinolin-8-amine may have potential applications in treating cardiovascular diseases by affecting vascular smooth muscle cells and influencing blood pressure regulation .

Safety and Hazards

properties

IUPAC Name |

4-chloro-6-methoxyquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-14-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDMFIRZHADDJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C(=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxyquinolin-8-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2593445.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2593446.png)

![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2593450.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2593454.png)

![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)